N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)acetamide
Description
N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a tetrahydrobenzothiazole core linked to a thiophen-2-yl moiety via an acetamide bridge. This structural combination makes the compound a candidate for diverse biological applications, including kinase inhibition and antimicrobial activity .
The molecular formula is C₁₃H₁₄N₂OS₂ (calculated from and analogous structures), with a molecular weight of 294.39 g/mol. Its SMILES notation is CC(=O)NC1=NC2=C(S1)CCCC2)c1cccs1, reflecting the tetrahydrobenzothiazole and thiophene substituents.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c16-12(8-9-4-3-7-17-9)15-13-14-10-5-1-2-6-11(10)18-13/h3-4,7H,1-2,5-6,8H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFYONWWATZIHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Thiophene vs.
- Tetrahydrobenzothiazole vs.
Comparison with Analogous Syntheses :
- reports refluxing in DCM/TEA for 6–9 hours to achieve yields of 70–85% for similar acetamides .
- utilized single-crystal X-ray diffraction to confirm the structure of a related thiophene-acetamide derivative, highlighting the importance of crystallography in validating regiochemistry .
Pharmacological Activity Comparison
Key Insights :
- Antimicrobial Activity : Thiophene-containing analogs () show moderate activity against Gram-positive bacteria, likely due to membrane disruption .
- Kinase Inhibition : Trifluoromethyl and trimethoxyphenyl groups () enhance CK-1δ binding via hydrophobic and hydrogen-bonding interactions .
- VEGFR-2 Selectivity : The thiadiazole-thio moiety in contributes to potent inhibition (IC₅₀ < 1 µM), suggesting the target compound’s thiophene may offer similar efficacy with modified selectivity .
Physicochemical and Computational Properties
Table 3: Predicted Properties of the Target Compound
| Property | Value | Method/Source |
|---|---|---|
| LogP | 2.8 (predicted) | ChemAxon |
| Solubility | 0.12 mg/mL (aqueous) | PreADMET |
| H-bond Acceptors | 3 | Structural analysis |
| H-bond Donors | 1 | Structural analysis |
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